molecular formula C14H10N2OSe B14527899 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one CAS No. 62729-11-7

2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B14527899
CAS No.: 62729-11-7
M. Wt: 301.21 g/mol
InChI Key: PPEQZHDFUMVYHV-UHFFFAOYSA-N
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Description

2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H10N2OSe and its molecular weight is 301.21 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a heterocyclic organic compound that incorporates a selenazole ring and a pyridine moiety. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H8N2OSeC_{12}H_{8}N_{2}OSe. This compound features:

  • A selenazole ring , which is known for its bioactivity.
  • A pyridine moiety , contributing to its interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities. The following table summarizes the key biological activities associated with this compound and related compounds.

Activity TypeDescriptionReferences
Antimicrobial Exhibits antimicrobial properties against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation.
Antioxidant Acts as an antioxidant, reducing oxidative stress in cells.
Enzyme Inhibition Inhibits specific enzymes related to metabolic pathways.
Neuroprotective Demonstrates neuroprotective effects in cellular models.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Binding : The compound has been shown to bind effectively with certain enzymes, altering their activity and potentially leading to therapeutic effects.
  • Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to exert effects within target cells.
  • Reactive Oxygen Species (ROS) Scavenging : The selenazole ring contributes to its antioxidant properties by scavenging ROS, thereby protecting cells from oxidative damage.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Study 2: Neuroprotective Effects

In vitro tests demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential use in neurodegenerative disease therapies.

Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating effective antibacterial properties.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-PyridinylbenzothiazoleContains sulfur instead of seleniumStrong antibacterial properties
2-(4-Methylpyridin-3-yl)benzothiazoleSimilar aromatic structureEnhanced activity against cancer cells
2-(Phenylthiazol-4-yl)-1-(pyridin-3-yl)ethanoneContains thiazole instead of selenazoleNotable neuroprotective effects

Properties

CAS No.

62729-11-7

Molecular Formula

C14H10N2OSe

Molecular Weight

301.21 g/mol

IUPAC Name

2-(1,3-benzoselenazol-2-yl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C14H10N2OSe/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2

InChI Key

PPEQZHDFUMVYHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C([Se]2)CC(=O)C3=CN=CC=C3

Origin of Product

United States

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